molecular formula C11H15NO2 B2852320 Methyl 3-(n-benzylamine)propanoate CAS No. 2287290-31-5

Methyl 3-(n-benzylamine)propanoate

Cat. No.: B2852320
CAS No.: 2287290-31-5
M. Wt: 193.246
InChI Key: GZTCXCSCEJTUNR-UHFFFAOYSA-N
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Description

“Methyl 3-(n-benzylamine)propanoate” is a chemical compound with the molecular formula C11H15NO2 . It is also known as “Methyl N-Benzyl-β-alaninate” or "N-Benzyl-β-alanine Methyl Ester" . The compound is a colorless oil .


Synthesis Analysis

The synthesis of “this compound” can be achieved through the aza-Michael addition of benzylamine to α,β-unsaturated esters . This reaction is promoted by microwaves and conventional heating using DBU as a catalyst via a solvent-free protocol .


Molecular Structure Analysis

The molecular weight of “this compound” is 193.24 . The compound is composed of 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Chemical Reactions Analysis

“this compound” can undergo a condensation reaction similar to the aldol reaction called a Claisen Condensation . In this reaction, one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .


Physical and Chemical Properties Analysis

“this compound” is a liquid at 20°C . It has a boiling point of 145-147°C/7mm and a density of 1.049±0.06 g/cm3 . The compound is slightly soluble in chloroform and methanol .

Safety and Hazards

The safety data sheet for “Methyl 3-(n-benzylamine)propanoate” suggests that personal protective equipment/face protection should be worn during handling . It should be stored under inert gas in a dark place, and contact with skin, eyes, or clothing should be avoided .

Properties

IUPAC Name

methyl 2-[3-(aminomethyl)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(11(13)14-2)10-5-3-4-9(6-10)7-12/h3-6,8H,7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTCXCSCEJTUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)CN)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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